molecular formula C19H18N2O5 B557730 Fmoc-D-asp-NH2 CAS No. 200335-41-7

Fmoc-D-asp-NH2

Cat. No.: B557730
CAS No.: 200335-41-7
M. Wt: 354,36 g/mole
InChI Key: VHRMWRHTRSQVJJ-MRXNPFEDSA-N
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Description

Fmoc-D-asparagine-NH2: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-D-asp-NH2 is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the reaction process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs . ADCs are complex molecules designed to selectively deliver cytotoxic agents to specific cells, such as cancer cells . The role of this compound in this process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a base-labile protecting group, the Fmoc group is rapidly removed by base . This property is essential for its role in the synthesis of ADCs .

Dosage Effects in Animal Models

Currently, there is no available information on the dosage effects of this compound in animal models. This is likely due to the fact that this compound is primarily used in vitro for the synthesis of ADCs .

Metabolic Pathways

Given its role in the synthesis of ADCs , it is likely that enzymes or cofactors involved in these processes interact with this compound.

Transport and Distribution

Given its role in the synthesis of ADCs , it is likely that it interacts with various transporters or binding proteins during this process.

Subcellular Localization

Given its role in the synthesis of ADCs , it is likely that it is localized to the areas of the cell where these synthesis processes occur.

Mechanism of Action

The primary mechanism of action of Fmoc-D-asparagine-NH2 involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Properties

IUPAC Name

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMWRHTRSQVJJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427179
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200335-41-7
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200335-41-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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